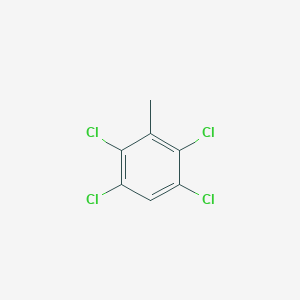

2,3,5,6-Tetrachlorotoluene

Description

Significance within Halogenated Aromatic Hydrocarbons Research

Within the broader category of halogenated aromatic hydrocarbons, 2,3,5,6-tetrachlorotoluene holds significance primarily as a reference standard and a model compound. Due to its high purity and well-defined chemical structure, it serves as a benchmark for analytical techniques like gas chromatography (GC) and mass spectrometry (MS) to identify and quantify other compounds in environmental samples. smolecule.com Its stability and defined structure also make it suitable for quality control in laboratories.

Furthermore, its behavior is studied to understand the environmental fate and transport of chlorinated organic compounds. smolecule.com Research on this compound contributes to the broader understanding of how halogenated aromatic hydrocarbons interact with environmental matrices. The mechanism of action of toxic halogenated aromatics is a significant area of study, with compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) being extensively researched to understand their toxic effects through receptor-mediated mechanisms. nih.gov

Overview of Key Research Domains Pertaining to this compound

The primary research domains involving this compound include environmental science, analytical chemistry, and synthetic chemistry. In environmental studies, it is used to investigate the sorption and desorption of chlorinated contaminants in soil and other environmental media. smolecule.com In analytical chemistry, it is widely used as a reference standard for the calibration of instruments and for quality control purposes. smolecule.com There is also research interest in its potential as a starting material for the synthesis of other compounds, including those with potential herbicidal properties. jst.go.jp

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄Cl₄ |

| Molecular Weight | 229.91 g/mol cymitquimica.com |

| Melting Point | 54.2°C |

| Boiling Point | 255.41°C (calculated) |

| Density | 1.5 g/cm³ |

| Water Solubility | 1.296 mg/L at 25°C |

| CAS Number | 1006-31-1 esslabshop.com |

| IUPAC Name | 1,2,4,5-tetrachloro-3-methylbenzene lgcstandards.com |

Synthesis of this compound

The synthesis of this compound can be achieved through different routes, with the chlorination of toluene (B28343) or its derivatives being the fundamental approach.

One common method involves the direct chlorination of toluene using chlorine gas in the presence of a catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) at elevated temperatures. However, direct chlorination can be challenging to control and may not yield the desired isomer selectively. jst.go.jp

A more selective method for synthesizing this compound starts with p-toluenesulfonyl chloride. smolecule.comjst.go.jp This process involves the chlorination of p-toluenesulfonyl chloride followed by hydrolysis. jst.go.jp Research has shown that while the introduction of the first three chlorine atoms to the ring proceeds with relative ease, further chlorination can be difficult due to increased viscosity of the reaction mixture. jst.go.jp Elevating the reaction temperature can lead to the formation of highly chlorinated by-products like pentachlorotoluene and hexachlorobenzene. jst.go.jp The use of sulfuric acid as a reaction medium for the chlorination of p-toluenesulfonic acid has been shown to improve the yield to 70-80% in a shorter reaction time. jst.go.jp

Chemical Reactions of this compound

This compound can undergo several types of chemical reactions, primarily involving the chlorine substituents on the aromatic ring and the methyl group.

Substitution Reactions: The chlorine atoms on the benzene (B151609) ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form other functional groups, such as a carboxylic acid.

Reduction Reactions: The chlorine atoms can be removed through reduction reactions to yield less chlorinated toluene derivatives.

Research Applications of this compound

The primary research applications of this compound are centered on its use as a reference material and a tool for environmental studies.

Analytical Reference Standard: Due to its high purity and well-defined structure, it is extensively used as a reference standard in analytical chemistry. smolecule.compharmaffiliates.com This includes the calibration of analytical instruments and quality control for the analysis of other chlorinated compounds.

Environmental Studies: It serves as a model compound to study the behavior of chlorinated organic compounds in the environment. smolecule.com Specifically, it is used in sorption and desorption studies to understand how these contaminants adhere to and are released from soil and other environmental matrices. smolecule.com

Synthetic Precursor: Research has explored its use as a starting material for the synthesis of other chemical compounds. For instance, it has been investigated as a precursor for 2,3,5,6-tetrachlorophenylacetic acid, a compound with potent herbicidal properties. jst.go.jp

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,4,5-tetrachloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXPZFFPPKVNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870830 | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-31-1, 29733-70-8 | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloromethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2,3,5,6 Tetrachlorotoluene

Direct Chlorination Strategies and Mechanistic Considerations

Direct chlorination of toluene (B28343) to produce 2,3,5,6-tetrachlorotoluene is challenging due to the directing effects of the methyl group and the subsequently added chlorine atoms. The initial chlorination of toluene, an electrophilic aromatic substitution, is directed by the ortho, para-directing methyl group. As more chlorine atoms are added, the ring becomes progressively deactivated, and the directing effects become more complex, making it difficult to achieve the desired 2,3,5,6-substitution pattern selectively. jst.go.jpconsensus.appresearchgate.net

Research has shown that the choice of catalyst is crucial in steering the reaction toward the desired isomer. While traditional catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly used in chlorination reactions, they often lead to a mixture of isomers. More advanced catalytic systems have been developed to improve the yield of this compound. A US patent describes a process where continuing the chlorination of toluene to the tetrachloro stage in the presence of specific metallic chloride catalysts results in a product mixture containing a major amount of the 2,3,5,6-isomer. google.com

Catalyst-mediated approaches using chlorides of metals such as titanium, thallium, tin, zirconium, and tungsten have been shown to provide superior regioselectivity compared to traditional iron-based catalysts. google.comsmolecule.com For instance, using zirconium tetrachloride or thallium chloride can significantly enhance the formation of 2,3,6-trichlorotoluene (B1206156), which upon further chlorination, yields a tetrachlorotoluene mixture with a high proportion of the 2,3,5,6-isomer. google.com The mechanism involves the formation of a more selective electrophile through interaction with the metal chloride catalyst. However, as the benzene (B151609) ring becomes more chlorinated, steric hindrance can also play a significant role, potentially leading to side-chain chlorination, especially with highly substituted toluenes like 3,4,5-trichlorotoluene. archive.org

Table 1: Catalysts for Direct Chlorination of Toluene

| Catalyst | Reported Outcome | Reference |

|---|---|---|

| Zirconium Tetrachloride | Yields mixtures of trichlorotoluenes with 2,3,6-trichlorotoluene as the principal component, leading to this compound upon further chlorination. | google.com |

| Thallium Chloride | Can be used to prepare trichlorotoluene, tetrachlorotoluene, and pentachlorotoluene with a desirable isomer distribution. | google.com |

| Titanium Chloride | Provides superior regioselectivity compared to traditional catalysts. | google.comsmolecule.com |

| Tin Chloride | Offers enhanced selectivity in chlorination reactions. | google.comsmolecule.com |

Electrophilic Aromatic Substitution in this compound Synthesis

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution. In this reaction, an electrophile (typically Cl⁺ generated from Cl₂ with a Lewis acid catalyst) attacks the electron-rich toluene ring. The methyl group of toluene is an activating, ortho, para-directing group. However, as chlorine atoms are added to the ring, they exert a deactivating, electron-withdrawing inductive effect and a weak, deactivating resonance effect, while also directing ortho and para to themselves.

The challenge in synthesizing the 2,3,5,6-isomer lies in overcoming the inherent directing effects that favor other substitution patterns. The formation of this compound requires substitution at positions that are not all electronically favored in the initial stages of chlorination.

A more controlled approach to manipulate the electrophilic aromatic substitution pathway is the chlorination of a derivatized toluene, such as p-toluenesulfonyl chloride. smolecule.com In this case, the sulfonyl chloride group is strongly deactivating and a meta-director. This significantly alters the regioselectivity of the subsequent chlorination steps, allowing for a more controlled introduction of chlorine atoms onto the aromatic ring. smolecule.com The chlorination of p-toluenesulfonyl chloride proceeds through an electrophilic aromatic substitution mechanism with enhanced regioselectivity compared to the direct chlorination of toluene. smolecule.com

Advanced Synthetic Routes, Including Derivatization from p-Toluenesulfonic Acid

The most widely cited and effective route for the synthesis of this compound involves the chlorination of p-toluenesulfonic acid or its derivative, p-toluenesulfonyl chloride, followed by a desulfonation (hydrolysis) step. jst.go.jpconsensus.appjst.go.jpchemistry-chemists.com This multi-step process circumvents the selectivity issues associated with the direct chlorination of toluene.

The key steps in this pathway are:

Chlorination of p-Toluenesulfonyl Chloride : The starting material, p-toluenesulfonyl chloride, is subjected to exhaustive chlorination. The sulfonyl chloride group directs the incoming chlorine atoms to specific positions on the ring. smolecule.com The reaction proceeds with relative ease until three chlorine atoms have been introduced. jst.go.jpconsensus.app Further chlorination can be difficult due to the increased viscosity of the reaction mixture. jst.go.jpconsensus.app

Reaction Conditions : The chlorination is often carried out in a suitable solvent. One study found that using sulfuric acid as a reaction medium for the chlorination of p-toluenesulfonic acid resulted in improved yields (70-80%) and shorter reaction times. jst.go.jp However, temperature control is critical. At temperatures of 100-110°C or higher, the formation of by-products like pentachlorotoluene increases, whereas at 50°C, the reaction is too slow. jst.go.jp

Hydrolysis (Desulfonation) : After the chlorination is complete, the sulfonyl chloride group is removed by hydrolysis, typically using steam. jst.go.jpconsensus.appchemistry-chemists.com This step regenerates the toluene ring, now substituted with four chlorine atoms, to yield this compound. By-products such as 2,3,6-trichlorotoluene and pentachlorotoluene can be separated during this step through steam distillation at a controlled temperature. jst.go.jpconsensus.app

This pathway provides a more selective route to this compound because the bulky and electron-withdrawing sulfonyl group effectively blocks one position and directs the chlorination to the remaining available sites, leading to the desired isomer upon its removal.

Table 2: Reaction Conditions for Synthesis from p-Toluenesulfonic Acid

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Reaction Medium | Sulfuric Acid | Improved yield (70-80%) and shorter reaction time. | jst.go.jp |

| Temperature | 60-70°C | Optimal for chlorination of p-toluenesulfonic acid in sulfuric acid. | jst.go.jp |

| Temperature | 100-110°C or above | Accelerated formation of highly chlorinated by-products (e.g., pentachlorotoluene). | jst.go.jp |

| Temperature | 50°C | Essentially no reaction. | jst.go.jp |

Investigation of Nucleophilic Substitution and Hydrolysis Pathways in this compound

While the previous sections focused on the synthesis of this compound, this compound can itself undergo further chemical transformations. The four electron-withdrawing chlorine atoms on the benzene ring make the aromatic system susceptible to nucleophilic aromatic substitution reactions. smolecule.com In these reactions, a nucleophile replaces one of the chlorine atoms on the ring.

Hydrolysis, a specific type of nucleophilic substitution where water acts as the nucleophile, can also occur under certain conditions, leading to the formation of tetrachlorotoluenols. smolecule.com The high degree of chlorination makes the ring more electron-deficient and thus more susceptible to attack by nucleophiles compared to less chlorinated toluenes.

Environmental Dynamics, Fate, and Transport of 2,3,5,6 Tetrachlorotoluene

Sorption and Desorption Processes in Environmental Matrices

The mobility and bioavailability of 2,3,5,6-tetrachlorotoluene in the environment are significantly influenced by its sorption and desorption characteristics in different environmental matrices, such as soil and sediment. As a chlorinated organic compound, it is utilized in environmental research as a model to investigate how contaminants adhere to and are released from these matrices. smolecule.com This behavior is crucial for predicting the compound's fate and transport. smolecule.com

The tendency of a chemical to be sorbed by soil or sediment is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). For chlorinated compounds, these values are heavily influenced by the organic carbon content of the matrix. mdpi.com Studies on similar chlorinated compounds, like tetrachlorobenzenes, show sediment-water partition coefficients (log Koc) can range from 3.0 to 5.0 L/kg, indicating strong sorption to organic matter. smolecule.com For instance, research on 2,3,7,8-Tetrachlorodibenzothiophene, another chlorinated aromatic, in lake sediments and paddy soil demonstrated that sorption equilibrium was typically reached within 12 hours, with the majority of sorption occurring rapidly in the first two hours. mdpi.com The logKoc values for this related compound ranged from 3.58 to 3.90, varying based on the specific characteristics of the sediment and soil. mdpi.com

The key factors influencing the sorption of such compounds include:

Organic Carbon (OC) Content : Higher OC content in soil and sediment generally leads to increased retention. mdpi.com

Soil Composition : The proportion of sand, silt, and clay affects sorption. Sandy soils may facilitate desorption, while clayey and silty loams with higher specific surface areas tend to have higher sorption capacities. mdpi.com

Lipophilicity : As a chlorinated aromatic hydrocarbon, this compound is lipophilic, meaning it has a tendency to associate with organic phases rather than water. ontosight.ai This property is a primary driver of its sorption behavior.

The table below illustrates sorption coefficient data for a related chlorinated compound, highlighting the influence of the environmental matrix.

Sorption Coefficients for 2,3,7,8-Tetrachlorodibenzothiophene in Various Matrices

| Sample Matrix | Organic Matter (%) | logKoc (L/kg) |

|---|---|---|

| Paddy Soil | 2.15 | 3.71 |

| Sediment (Western Chaohu Lake) | 2.58 | 3.90 |

| Sediment (Middle Chaohu Lake) | 1.51 | 3.58 |

| Sediment (Eastern Chaohu Lake) | 1.12 | 3.64 |

Data derived from a study on a structurally similar compound, 2,3,7,8-Tetrachlorodibenzothiophene, to illustrate sorption principles. mdpi.com

Transport Mechanisms in Atmospheric, Aquatic, and Terrestrial Systems

Once released into the environment, this compound can be transported across different media. Its physical and chemical properties, such as volatility and water solubility (1.296 mg/L at 25°C), dictate its partitioning and movement.

Atmospheric Transport: Chlorinated toluenes can enter the atmosphere through volatilization from contaminated soil or water surfaces and from industrial emissions. vu.nl Once in the atmosphere, they can be transported over long distances. The historic environmental contamination at Love Canal provides evidence of this, where tetrachlorotoluene was detected in air samples at concentrations ranging from less than 0.01 to 0.97 µg/m³. ny.gov

Aquatic Transport: In aquatic systems, the compound's transport is governed by its low water solubility and tendency to adsorb to particulate matter. ontosight.ai It can be introduced into water bodies through industrial discharges and runoff from contaminated land. vu.nlbenettongroup.combenettongroup.com The compound partitions from the water column to sediment, where it can become a long-term reservoir. smolecule.com At Love Canal, tetrachlorotoluene was identified in leachate and water at a concentration of 1 mg/L. ny.gov

Terrestrial Transport: In terrestrial environments, transport is primarily through leaching through the soil column and surface runoff. The extent of leaching is limited by the compound's strong sorption to soil organic matter. mdpi.com However, it can still migrate and potentially contaminate groundwater. The presence of this compound in soil and sediment samples at contaminated sites confirms its terrestrial presence, though specific concentrations in the Love Canal soil samples were not quantified, only identified. ny.gov

Environmental Persistence and Bioaccumulation Potential in Ecological Systems

Chlorinated aromatic hydrocarbons are often noted for their environmental persistence and potential to bioaccumulate, and this compound is no exception. ontosight.ai

Environmental Persistence: Persistence refers to the length of time a compound remains in the environment before being broken down by biotic or abiotic processes. Due to their chemical stability, chlorinated toluenes are resistant to degradation. ontosight.ai This stability, particularly against hydrolysis and photolysis, can lead to long half-lives in soil and sediment. vu.nl The compound is classified as toxic to aquatic life with long-lasting effects, which implies a high degree of persistence. cpachem.com

Bioaccumulation Potential: Bioaccumulation is the process by which a substance builds up in a living organism. For lipophilic (fat-soluble) compounds like this compound, there is a high potential for accumulation in the fatty tissues of organisms. The octanol-water partition coefficient (log Kow) is a key indicator used to predict bioaccumulation potential. umweltbundesamt.de While a specific measured Bioconcentration Factor (BCF) for this compound is not readily available in the cited literature, its high lipophilicity suggests a tendency to bioaccumulate. For neutral narcotic organic chemicals, a high log Kow generally correlates with a higher BCF. researchgate.net Concerns have been raised by regulatory bodies like the U.S. Environmental Protection Agency (EPA) regarding the potential for chlorinated compounds to bioaccumulate. ontosight.ai

Monitoring and Distribution Studies of Chlorinated Toluene (B28343) Congeners in Environmental Samples

Monitoring studies are essential for understanding the distribution and prevalence of contaminants in the environment. Several studies and reports have documented the presence of this compound and other chlorinated toluenes in various environmental samples, particularly in relation to industrial activities.

Industrial wastewater monitoring provides direct evidence of the release of these compounds into the environment. Test reports from textile and manufacturing facilities have included this compound in their list of monitored substances, with typical reporting limits around 0.02 to 0.2 µg/L. benettongroup.combenettongroup.comjack-wolfskin.lu

The table below summarizes findings from environmental monitoring reports for chlorinated toluenes in wastewater.

Monitoring of Chlorinated Toluenes in Industrial Wastewater

| Compound | Sample Type | Reporting Limit (µg/L) | Detected Concentration (µg/L) | Source |

|---|---|---|---|---|

| This compound | Raw Wastewater | 0.2 | Not Detected | benettongroup.com |

| This compound | Treated Wastewater | 0.2 | Not Detected | benettongroup.com |

| This compound | Discharged Wastewater | 0.02 | Not Detected | benettongroup.com |

| 2,3,4,6-Tetrachlorotoluene | Discharged Wastewater | 0.02 | Not Detected | benettongroup.com |

| Pentachlorotoluene | Discharged Wastewater | 0.02 | Not Detected | benettongroup.com |

A significant historical case study is the contamination at Love Canal, where extensive environmental sampling was conducted. ny.gov This study provides a snapshot of the distribution of various chemical contaminants, including tetrachlorotoluene, across different environmental media.

The table below presents the maximum concentrations of tetrachlorotoluene and a related congener found at the Love Canal site.

Maximum Concentrations at Love Canal

| Compound | Water & Leachate | Air | Soil & Sediment |

|---|---|---|---|

| Tetrachlorotoluene | 1 mg/L | 0.97 µg/m³ | Identified |

| Chlorotoluene | 75 mg/L | 7650 µg/m³ | Identified |

*Identified but not quantified. ny.gov

These monitoring efforts highlight that while chlorinated toluenes like this compound may not always be present above detection limits in routine industrial effluent checks, they are found in significantly contaminated sites, demonstrating their potential for release and long-term environmental persistence. ny.govbenettongroup.combenettongroup.com The analysis of these compounds can be challenging due to the complexity of environmental mixtures, often requiring sophisticated analytical methods. vu.nlpops.int

Toxicological Investigations and Molecular Mechanisms of 2,3,5,6 Tetrachlorotoluene

In Vitro Cytotoxicity Assessments of Halogenated Toluene (B28343) Derivatives

In vitro cytotoxicity assays are fundamental tools for evaluating the relative acute toxicities of chemical agents. One such method, the neutral red assay, has been adapted for ecotoxicological studies using cultured fish cells to assess the potency of various chemicals. asme.org

Studies using bluegill sunfish (BF-2) cells have demonstrated a clear structure-activity relationship among substituted toluenes. The cytotoxicity of chlorinated toluenes was found to be correlated with their log octanol/water partition coefficients, a measure of their lipophilicity. asme.org For a series of toluene derivatives, the comparative potency in inducing cytotoxicity in BF-2 cells was established. asme.org

Table 1: Comparative In Vitro Cytotoxicity of Toluene Derivatives in BF-2 Cells Data derived from a study assessing cytotoxicity using the neutral red assay. The sequence indicates decreasing potency.

| Compound Group | Order of Cytotoxic Potency |

| Chlorinated Toluene Series | α,α,2,6-Tetrachlorotoluene > 2,4-Dichlorotoluene & 6-Chloro-3-hydroxytoluene > o-, m-, and p-Chlorotoluene > Toluene |

| Nitro-containing Toluene Series | 2,3-Dinitrotoluene > 2,6-Dinitrotoluene & 2,4-Dinitrotoluene |

Source: Adapted from Babich, H., & Borenfreund, E. (1987). asme.org

Further research using machine learning models to predict the toxicity of halogenated compounds has provided additional insights. For the toluene scaffold, predictions indicated that di-halogenated derivatives exhibited the least toxicity, while non-halogenated and mono-halogenated forms were also predicted to have no hepatotoxicity. oup.com This suggests that the degree and pattern of halogenation are critical determinants of a compound's toxic potential. oup.com

Receptor-Mediated Toxicological Pathways, including Aryl Hydrocarbon Receptor (AhR) Activation

The biological and toxic effects of many halogenated aromatic hydrocarbons are mediated through their interaction with specific cellular receptors. A primary pathway of concern is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates various cellular functions, including immune responses and metabolism. unco.edufood.gov.uk

Compounds that are structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent AhR ligand, are often assessed for their ability to activate this receptor. unco.edunih.gov The toxicity of chlorinated dioxins, which is mediated by the AhR, is highly dependent on the substitution pattern of the halogen atoms. food.gov.uk Specifically, lateral substitution at positions corresponding to 2, 3, 7, and 8 on the dibenzo-p-dioxin (B167043) skeleton is a strong indicator of toxicological significance regarding AhR activity. food.gov.uk The structure of 2,3,5,6-tetrachlorotoluene (also named 1,2,4,5-tetrachloro-3-methylbenzene) features this type of lateral substitution pattern, suggesting a potential for AhR interaction. nih.gov

Activation of the AhR by ligands like TCDD has been shown to suppress immune responses and cause a phenotype in mice that mimics non-alcoholic fatty liver disease (NAFLD), which is associated with gut dysbiosis and altered bile acid metabolism. unco.edunih.gov The sensitivity to AhR activation can vary between species, but in vitro reporter gene assays are a common method to measure the transactivation potencies of various compounds. acs.org While direct studies on this compound's AhR activation are limited, its structural characteristics place it within a class of compounds where this mechanism is a primary toxicological pathway. food.gov.uk

Comparative Ecotoxicological Impacts on Aquatic Biota

The release of chlorinated organic compounds into the environment necessitates an understanding of their impact on aquatic life. afirm-group.com Ecotoxicological studies on this compound have indicated potential toxicity to various aquatic organisms. The assessment of these impacts often involves comparing the toxicity of a specific chemical to that of other known pollutants. asme.org

Research has demonstrated the toxicity of this compound to different trophic levels in aquatic ecosystems. Furthermore, comparative studies on cultured fish cells have shown that the cytotoxicity of chlorinated toluenes is generally greater than that of their parent compound, toluene. asme.org For instance, the in vitro cytotoxicity of α,α,2,6-tetrachlorotoluene to BF-2 cells was significantly higher than that of toluene itself. asme.org This increased toxicity often correlates with the compound's lipophilicity, which influences its bioaccumulation in organisms. asme.org

Table 2: Summary of Ecotoxicological Findings for this compound (TcTL) General findings from toxicological research on aquatic organisms.

| Organism | Effect Observed |

| Fish | Mortality |

| Algae | Growth inhibition |

| Mammalian cells | Cytotoxicity |

Source: Adapted from Benchchem.

These findings underscore the importance of the degree of chlorination in determining the environmental risk posed by toluene derivatives. The principles of ecotoxicology highlight that the bioavailability of contaminants is a crucial factor controlling their effects on organisms within an ecosystem. nih.gov

Cellular and Subcellular Perturbations Induced by Chlorinated Toluences

The toxicity of chlorinated toluenes at the organismal level is a manifestation of disruptions occurring at the cellular and subcellular levels. The mechanisms of action involve interactions with molecular targets like enzymes and receptors, leading to a cascade of adverse effects.

For some chlorinated toluenes, such as benzyl (B1604629) chloride, benzal chloride, and benzotrichloride, exposure in animal models has been shown to produce signs of central nervous system toxicity. nih.gov While these are α-chlorinated toluenes, their effects point to the neurotoxic potential within this broader class of chemicals. nih.govnih.gov

At the subcellular level, the biological activity of chlorinated compounds like this compound is attributed to several potential mechanisms:

Enzyme Activity Alteration : Chlorinated compounds may inhibit or modify the function of critical enzymes involved in metabolic pathways.

Receptor Interactions : Binding to cellular receptors can disrupt normal signaling pathways.

Oxidative Stress : It is suggested that chlorinated compounds can lead to the generation of reactive oxygen species (ROS), resulting in cellular oxidative stress.

These perturbations can disrupt cellular homeostasis and lead to the cytotoxicity observed in in vitro studies and the broader toxic effects seen in whole organisms. asme.org

Advanced Spectroscopic and Chromatographic Characterization of 2,3,5,6 Tetrachlorotoluene

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution. acs.orgacs.org For 2,3,5,6-tetrachlorotoluene, both proton and carbon-13 NMR provide critical data for structural confirmation and for understanding the dynamic processes the molecule undergoes. acs.orgacs.org Advanced NMR experiments on oriented molecules, including this compound dissolved in liquid crystals, have been conducted to gain deeper structural insights. acs.orgacs.org

The study of rotational isomerism, or the existence of distinct molecular conformations due to hindered rotation around a single bond, is a key application of Proton Magnetic Resonance (PMR), or ¹H NMR, spectroscopy. In halogenated toluene (B28343) derivatives, particularly those with bulky substituents in the ortho positions (adjacent to the methyl group), the rotation of the methyl group can be significantly restricted. researchgate.net The two chlorine atoms at positions 2 and 6 in this compound create substantial steric hindrance, which raises the energy barrier for the rotation of the methyl group.

Variable-temperature PMR studies are employed to probe the energetics of this rotational process. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for different conformations. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a time-averaged signal.

A detailed line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation parameters for the rotation. While specific studies on this compound are not widely published, extensive research on closely related, highly chlorinated compounds like α,α,α',α',2,3,5,6-octachloro-p-xylene demonstrates the methodology. cdnsciencepub.com In that compound, the steric hindrance from the adjacent chlorine substituents significantly impacts the rotational barrier of the dichloromethyl groups. cdnsciencepub.com The analysis provides precise values for the free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which quantify the rotational barrier. cdnsciencepub.com

Table 1: Activation Parameters for Dichloromethyl Group Rotation in α,α,α',α',2,3,5,6-octachloro-p-xylene This table illustrates the type of data obtained from PMR studies of rotational isomerism in a structurally similar compound.

| Activation Parameter | Value |

|---|---|

| Ea (kcal/mol) | 13.6 ± 0.4 |

| log A | 11.3 ± 0.3 |

| ΔH‡ (kcal/mol) | 13.1 ± 0.4 |

| ΔS‡ (e.u.) | -7.3 ± 1.3 |

| ΔG‡ at 286 K (kcal/mol) | 15.4 |

Data sourced from a line-shape analysis of the rate-dependent PMR spectra of α,α,α',α',2,3,5,6-octachloro-p-xylene in toluene-d8 (B116792) solution. cdnsciencepub.com

Carbon-13 NMR spectroscopy is a definitive tool for confirming the carbon skeleton of an organic molecule. Due to the symmetry of this compound, its ¹³C NMR spectrum is expected to show a specific number of signals corresponding to the chemically non-equivalent carbon atoms. The presence of the expected number of resonances, along with their characteristic chemical shifts, provides unambiguous evidence for the 1,2,4,5-tetrachloro-3-methyl substitution pattern on the benzene (B151609) ring.

The molecule has four distinct types of carbon atoms, which would result in four signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: Expected Unique Carbon Environments in this compound

| Carbon Atom Description | Expected Number of Signals |

|---|---|

| Methyl carbon (-CH₃) | 1 |

| Aromatic carbon attached to the methyl group (C3) | 1 |

| Aromatic carbon attached to hydrogen (C4) | 1 |

| Aromatic carbons attached to chlorine (C2, C5, C6 - noting C2/C6 and C5 are chemically equivalent due to symmetry) | 2 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. tandfonline.com It is widely employed for the analysis of chlorinated toluenes, including this compound, in various environmental and industrial matrices such as water, soil, and textiles. researchgate.nettandfonline.comiteh.ai

The methodology typically involves an initial extraction of the analytes from the sample matrix. Techniques such as ultrasonic-assisted extraction with organic solvents or solid-phase microextraction (SPME) are commonly used to isolate the chlorinated toluenes. researchgate.nettandfonline.comresearchgate.net The extract is then injected into the gas chromatograph, where the compounds are separated based on their volatility and interaction with the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a molecular fingerprint.

This technique offers high selectivity and sensitivity, with tandem mass spectrometry (GC-MS/MS) providing even lower limits of detection (LODs) and limits of quantification (LOQs), often in the nanogram per kilogram (ng/kg) or nanogram per liter (ng/L) range. tandfonline.comtandfonline.com For example, a method developed for analyzing chlorinated toluenes in soil achieved LODs ranging from 0.7 to 5.2 ng/kg. tandfonline.comtandfonline.comresearchgate.net The compound this compound is specifically listed as an analyte in standardized test methods, such as EN 17137:2024, for its determination in textile products. iteh.aiiteh.ai

Table 3: Mass Spectrometry Data for this compound

| Compound | Key Mass-to-Charge Ratios (m/z) for Identification |

|---|---|

| This compound | 193, 195, 197 |

Data sourced from a GC-MS study for the identification of chlorinated organic carriers. scribd.com

Role as a Reference Standard in Quantitative Analytical Chemistry

In analytical chemistry, the accuracy of quantitative measurements relies on the use of high-purity reference standards. This compound serves as a vital reference standard for the identification and quantification of chlorinated organic compounds. smolecule.com It is commercially available as a certified reference material (CRM) from various suppliers. lgcstandards.comlgcstandards.comcrmlabstandard.com

Its utility as a standard stems from its well-defined chemical structure and high purity. smolecule.com It is used to calibrate analytical instruments, particularly GC and GC-MS systems, ensuring the accuracy of measurements. smolecule.com In practice, a calibration curve is generated by analyzing solutions of the reference standard at known concentrations. The instrument's response to unknown samples can then be compared to this curve to determine the concentration of the analyte. This is crucial for regulatory compliance testing, such as in environmental monitoring and product safety, where precise quantification is required. smolecule.comg-star.com

Computational Chemistry Approaches to Understanding 2,3,5,6 Tetrachlorotoluene

Quantum Chemical Calculations of Molecular Conformation and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental for understanding the intrinsic properties of 2,3,5,6-tetrachlorotoluene, such as its three-dimensional shape and energetic stability.

Detailed research findings indicate that a primary focus of conformational analysis for this molecule is the rotation of the methyl (-CH3) group relative to the tetrachlorinated benzene (B151609) ring. libretexts.org The four bulky chlorine atoms ortho and meta to the methyl group create significant steric hindrance, which restricts this rotation. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface of this rotation. researchgate.net This involves systematically rotating the methyl group and calculating the molecule's total energy at each step, allowing for the identification of the most stable (lowest energy) conformer and the energy barrier that must be overcome for rotation to occur. researchgate.net

Studies on structurally similar, highly chlorinated or substituted toluenes and related molecules demonstrate that these rotational barriers can be substantial. For instance, research on α,α,2,6-tetrachlorotoluene showed a significant energy barrier to rotation of the side chain, which was determined using a combination of NMR spectroscopy and molecular orbital calculations. researchgate.net Similarly, computational studies on 2,3,4,5,6-pentachlorotoluene (B165444) have utilized DFT to determine conformational energy differences between rotamers. For this compound, the most stable conformation is expected to be one where the C-H bonds of the methyl group are staggered relative to the C-C bonds of the benzene ring to minimize steric clash with the adjacent chlorine atoms. The energy difference between the most stable (staggered) and least stable (eclipsed) conformations represents the rotational energy barrier. These calculations provide crucial data on the molecule's structural dynamics and preferred spatial arrangement. libretexts.orgyoutube.com

| Computational Method | Parameter Calculated | Description | Typical Finding for Halogenated Toluenes |

|---|---|---|---|

| Density Functional Theory (DFT) | Rotational Energy Barrier | The energy required to rotate the methyl group by 360° around the C-C bond connecting it to the benzene ring. | A significant energy barrier exists due to steric hindrance from ortho-substituents. researchgate.net |

| Ab initio Molecular Orbital Theory | Conformational Energies | The relative energies of different rotational isomers (rotamers) of the methyl group. | Conformations that minimize steric interactions between methyl hydrogens and ring substituents are energetically favored. researchgate.net |

| ONIOM (hybrid method) | Geometric Parameters | Bond lengths, bond angles, and dihedral angles of the lowest-energy conformer. | Slight distortions from ideal geometries may occur to alleviate steric strain. researchgate.net |

Molecular Modeling of Intermolecular Interactions and Environmental Partitioning

Molecular modeling encompasses a range of computational techniques used to simulate how molecules interact with each other and their surroundings. For this compound, these models are critical for predicting how it will distribute itself between different environmental compartments, such as water, soil, and air—a process known as environmental partitioning.

A key parameter governing this behavior is the octanol-water partition coefficient (Log K_ow), which describes a chemical's lipophilicity. epa.gov For this compound, a high Log K_ow value is expected due to the presence of four chlorine atoms, indicating a preference for fatty tissues and organic matter over water. Computational tools can estimate this value; for example, the computed XLogP3-AA value for this compound is 4.8, signifying high lipophilicity. nih.gov

Advanced methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict thermodynamic properties, including partition coefficients, from first principles. researchgate.netnih.gov COSMO-RS calculates a "sigma profile" for a molecule, which describes its surface polarity. researchgate.net By comparing the sigma profiles of this compound and various solvents (like water and octanol), the model can predict its activity coefficients and ultimately its partitioning behavior with high accuracy, without relying on experimental data. researchgate.netua.pt

Furthermore, molecular dynamics (MD) simulations can provide a detailed, time-resolved view of intermolecular interactions. tu-darmstadt.de In an MD simulation, the movements of a this compound molecule and surrounding solvent (e.g., water) molecules are calculated over time. This allows for the study of its hydration shell and the calculation of its free energy of solvation, offering fundamental insights into its water solubility and interactions at a molecular level. tu-darmstadt.deacs.org These modeling approaches are essential for understanding the sorption (adhesion) and desorption (release) processes of the compound in soil and sediment. researchgate.net

| Descriptor | Value/Prediction Method | Significance | Source |

|---|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | 4.8 (Computed via XLogP3-AA) | Indicates high lipophilicity and potential for bioaccumulation and sorption to organic matter. | nih.gov |

| Water Solubility | Estimated via WSKOWWIN™ or WATERNT™ | Low solubility expected, consistent with high Log K_ow; affects aquatic concentration and transport. | epa.govchemistryforsustainability.org |

| Soil Sorption Coefficient (K_oc) | Estimated via KOCWIN™ (Log K_ow based) | High K_oc expected, indicating strong binding to soil and sediment organic carbon, leading to low mobility in soil. | chemistryforsustainability.org |

| Thermodynamic Properties (e.g., Activity Coefficient) | Predicted via COSMO-RS | Provides a fundamental basis for predicting phase equilibria and partitioning between environmental media. | researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological and Environmental Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-based features (descriptors) of chemicals with their biological activity or environmental effects. nih.gov These models are widely used in regulatory toxicology to predict endpoints like toxicity and biodegradability, providing a means to assess chemical hazards without extensive animal testing. nih.govnih.gov

For this compound, QSAR models can predict its acute aquatic toxicity. Given its high hydrophobicity (high Log K_ow) and lack of specific reactive functional groups, its toxicity to aquatic organisms like fish and daphnia is likely governed by a non-polar narcosis mechanism. researchgate.netrivm.nl QSARs for narcosis typically use Log K_ow as the primary descriptor, as the toxicity is directly related to the chemical's ability to accumulate in the cell membranes of organisms. nih.gov Numerous studies on chlorobenzenes, chlorotoluenes, and other industrial chemicals have successfully developed linear QSAR models linking Log K_ow to toxicity endpoints such as the 96-hour LC50 (the concentration lethal to 50% of a test population). researchgate.netrivm.nl

Another critical environmental endpoint is biodegradability. QSAR models, such as those within the EPI Suite™ (BIOWIN), use fragment contribution methods to predict the likelihood of a chemical undergoing aerobic or anaerobic biodegradation. chemistryforsustainability.orgnih.govnih.gov The presence of multiple chlorine atoms on the aromatic ring of this compound is known to increase its resistance to microbial degradation. QSAR models would likely classify this compound as not readily biodegradable, indicating its potential for persistence in the environment. nih.govresearchgate.net These predictions are based on analyzing the chemical structure for fragments that are known to either promote or inhibit biodegradation. nih.gov

| Predicted Endpoint | QSAR Model Type | Key Molecular Descriptors | Predicted Outcome/Rationale |

|---|---|---|---|

| Acute Aquatic Toxicity (e.g., Fish LC50) | Non-polar Narcosis Model | Log K_ow | Toxicity is predicted to be proportional to hydrophobicity; the chemical acts by disrupting cell membrane function. nih.govrivm.nl |

| Ready Biodegradability | Fragment-based Classification Model (e.g., BIOWIN) | Presence of specific molecular substructures (e.g., C-Cl bonds, aromatic ring). | Predicted to be "Not Readily Biodegradable" due to the high degree of chlorination, which confers resistance to microbial attack. nih.govresearchgate.net |

| Bioconcentration Factor (BCF) | Log K_ow-based Regression Model (e.g., BCFBAF™) | Log K_ow | A high BCF is predicted, suggesting the potential to accumulate in aquatic organisms. chemistryforsustainability.orgecetoc.org |

Predictive Simulations of Environmental Fate and Transport Processes

Predictive simulations integrate a chemical's physical properties and degradation rates into environmental models to forecast its ultimate fate and transport pathways after release. These models are essential for exposure and risk assessment.

A widely used tool for this purpose is the US EPA's EPI Suite™ (Estimation Program Interface), which contains a collection of models that predict both the properties needed for fate assessment and the fate processes themselves. chemistryforsustainability.orgepisuite.devepa.gov For this compound, the process would begin by inputting its chemical structure. EPI Suite™ would then estimate key physical and chemical properties as described in the sections above (e.g., Log K_ow, water solubility, soil sorption coefficient). epa.gov

These properties are then used as inputs for various fate models within the suite:

WVOLWIN™ estimates the volatilization rate from rivers and lakes, a potentially significant process for compounds with moderate vapor pressure and low water solubility. chemistryforsustainability.org

AOPWIN™ calculates the rate of atmospheric oxidation by hydroxyl radicals, which is a primary degradation pathway for the compound if it partitions to the air. chemistryforsustainability.orgepisuite.dev

STPWIN™ predicts the removal efficiency in a standard sewage treatment plant, considering biodegradation, sorption to sludge, and air stripping. episuite.devepa.gov

LEV3EPI™ is a Level III fugacity model that provides a holistic view of the chemical's partitioning. chemistryforsustainability.orgepisuite.dev It estimates the steady-state distribution of this compound among environmental compartments (air, water, soil, and sediment), highlighting where the chemical is likely to accumulate. Given its properties, the model would likely predict significant partitioning to soil and sediment. epa.gov

These simulations, while being screening-level assessments, are invaluable for identifying the environmental compartments at greatest risk of contamination and for prioritizing chemicals for further investigation or management. epa.govepisuite.dev More complex, site-specific models can also be used, but they rely on the same fundamental principles of integrating chemical properties with environmental parameters to predict fate and transport. epa.govresearchgate.net

| Fate Model/Process | Required Input Parameters (Estimated by EPI Suite™) | Predicted Fate/Transport Behavior |

|---|---|---|

| Atmospheric Oxidation (AOPWIN™) | Chemical Structure | Prediction of atmospheric half-life due to reaction with hydroxyl radicals. chemistryforsustainability.org |

| Volatilization from Water (WVOLWIN™) | Vapor Pressure, Water Solubility, Henry's Law Constant | Estimation of half-life for loss from a model river or lake. chemistryforsustainability.org |

| Sorption to Soil/Sediment (KOCWIN™) | Log K_ow | High sorption to organic matter is predicted, leading to accumulation in soil and sediment and low mobility. chemistryforsustainability.org |

| Multimedia Partitioning (LEV3EPI™) | Log K_ow, Vapor Pressure, Water Solubility, Degradation Rates | Predicts the percentage of the chemical that will reside in air, water, soil, and sediment at steady-state. Soil and sediment are expected to be major sinks. episuite.dev |

Bioremediation and Abiotic Degradation Strategies for 2,3,5,6 Tetrachlorotoluene

Microbial Degradation Pathways and Enzyme Systems for Chlorinated Aromatics

The microbial breakdown of chlorinated aromatic compounds is a key area of research for environmental remediation. While specific pathways for 2,3,5,6-tetrachlorotoluene are not extensively documented, studies on other chlorinated toluenes and similar compounds provide insight into the enzymatic systems capable of this degradation.

Microorganisms, particularly bacteria, have evolved diverse enzymatic strategies to break down these persistent pollutants. nih.gov Generally, the degradation of aromatic compounds by bacteria begins with an initial oxidative attack to destabilize the aromatic ring, making it susceptible to cleavage. gavinpublishers.com This is often followed by a series of reactions that lead to intermediates of central metabolic pathways, such as the Krebs cycle. gavinpublishers.com

Aerobic Degradation:

Under aerobic conditions, bacteria often employ oxygenases to initiate the degradation of chlorinated aromatics. mdpi.com These enzymes incorporate one (monooxygenases) or two (dioxygenases) atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols or substituted catechols. mdpi.com For instance, toluene (B28343) dioxygenase, found in various Pseudomonas species, can oxidize a range of substituted toluenes. nih.gov

Subsequent steps involve ring cleavage, which can occur through ortho or meta pathways, catalyzed by dioxygenases. For some chlorinated catechols, a modified ortho-cleavage pathway is utilized to prevent the formation of toxic dead-end products.

Several bacterial strains have demonstrated the ability to degrade chlorinated toluenes. For example, hybrid strains of Pseudomonas have been constructed that can grow on 3-chloro- and 4-chloro- and 3,5-dichlorotoluene. nih.gov Pseudomonas putida F1, Ralstonia pickettii PKO1, and Burkholderia cepacia G4 are all capable of degrading toluene and are attracted to it, a process known as chemotaxis, which could be beneficial for bioremediation. asm.org

The key enzymes involved in these pathways include:

Toluene Oxygenases: Initiate the oxidation of the methyl group or the aromatic ring. nih.govnih.gov

Benzylalcohol Dehydrogenase and Benzaldehyde Dehydrogenase: Further oxidize the methyl group. nih.gov

Catechol 1,2-Dioxygenase and Catechol 2,3-Dioxygenase: Catalyze the cleavage of the aromatic ring.

Dehalogenases: Remove chlorine atoms from the aromatic ring, a critical step in detoxification. nih.govnih.gov Both hydrolytic dehalogenases and oxygenolytic dehalogenations have been observed. nih.gov

Anaerobic Degradation:

In the absence of oxygen, a different set of microbial processes, known as reductive dechlorination, can occur. nih.govnih.gov During this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are sequentially removed and replaced by hydrogen atoms. frtr.gov This process is particularly important for highly chlorinated compounds like tetrachloroethene and is often carried out by a consortium of anaerobic bacteria. nih.govnih.gov

While direct evidence for the anaerobic degradation of this compound is scarce, studies on other chlorinated compounds suggest that it could be susceptible to this process. For instance, anaerobic microbial consortia have been shown to dechlorinate tetrachloroethene (PCE) to the non-toxic ethene. nih.govnih.gov The key microorganisms in this process often belong to the genus Dehalococcoides. researchgate.net It is plausible that similar consortia could mediate the reductive dechlorination of tetrachlorotoluenes.

| Enzyme Class | Function in Chlorinated Aromatic Degradation | Example(s) |

| Oxygenases | Incorporation of oxygen to destabilize the aromatic ring | Toluene Dioxygenase, Toluene Monooxygenase |

| Dehydrogenases | Oxidation of side chains (e.g., methyl group) | Benzylalcohol Dehydrogenase, Benzaldehyde Dehydrogenase |

| Dioxygenases | Cleavage of the aromatic ring | Catechol 1,2-Dioxygenase, Catechol 2,3-Dioxygenase |

| Dehalogenases | Removal of chlorine atoms | Hydrolytic Dehalogenase |

| Reductases | Reductive removal of chlorine atoms (anaerobic) | Reductive Dehalogenase |

Photolytic and Hydrolytic Degradation Mechanisms in Environmental Compartments

Beyond microbial action, abiotic processes such as photolysis and hydrolysis can contribute to the breakdown of this compound in the environment.

Photolytic Degradation:

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Chlorinated aromatic compounds can undergo photolysis, although the rates and products can vary significantly depending on the specific compound and environmental conditions.

For related compounds like tetrachlorotoluenes, photodegradation can proceed through the cleavage of the carbon-chlorine bond, leading to the formation of less chlorinated toluenes and other degradation products. The presence of sensitizers in the environment, such as humic substances, can sometimes accelerate this process. The rate of indirect photodegradation is dependent on the reaction rate constant of the compound with a sensitizer, such as the hydroxyl radical, and the concentration of both reactants. ecetoc.org

Hydrolytic Degradation:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For chlorinated aromatic compounds, hydrolysis typically involves the replacement of a chlorine atom with a hydroxyl group. This process is often slow for highly chlorinated compounds under normal environmental pH and temperature conditions.

In the case of this compound, hydrolysis can lead to the formation of tetrachlorobenzyl alcohol. The rate of hydrolysis can be influenced by factors such as pH and temperature. For some industrial synthesis processes involving chlorinated toluenes, hydrolysis with steam at controlled temperatures is used to remove by-products. jst.go.jp This suggests that under specific, more extreme conditions, hydrolysis can be a significant degradation pathway. The alkaline hydrolysis mechanism involves a nucleophilic attack by hydroxide (B78521) ions. smolecule.com

| Degradation Process | Mechanism | Influencing Factors | Potential Products |

| Photolysis | Cleavage of C-Cl bonds by UV radiation | Light intensity, presence of sensitizers | Less chlorinated toluenes, other degradation products |

| Hydrolysis | Replacement of Cl with OH by water | pH, temperature | Chlorinated benzyl (B1604629) alcohols |

Innovative Remediation Technologies for Chlorinated Aromatic Contaminants

The remediation of sites contaminated with chlorinated aromatic compounds often requires innovative technologies to enhance the efficiency of degradation processes. These technologies can be broadly categorized as in-situ (in place) or ex-situ (excavated). epa.govepa.gov

In-Situ Technologies:

Enhanced In-Situ Bioremediation (EISB): This approach involves stimulating the growth and activity of indigenous or introduced microorganisms capable of degrading the contaminants. frtr.gov For anaerobic reductive dechlorination, this often includes the addition of electron donors (e.g., lactate, vegetable oil) and sometimes a bioaugmentation culture containing microorganisms like Dehalococcoides. frtr.govaugustmack.com

In-Situ Chemical Reduction (ISCR): This technology involves injecting chemical reductants into the subsurface to chemically degrade the contaminants. augustmack.com Zero-valent iron (ZVI) is a commonly used reductant that can promote the abiotic degradation of chlorinated solvents. ehs-support.com The combination of ZVI with a carbon nutrient source can facilitate both biotic and abiotic reductive dechlorination. augustmack.com

In-Situ Chemical Oxidation (ISCO): This method uses strong oxidizing agents like permanganate (B83412) or persulfate to destroy a wide range of organic contaminants.

Thermal Remediation: Technologies such as electrical resistance heating (ERH) heat the subsurface to volatilize and degrade contaminants. augustmack.com This can be particularly effective for source zones with high concentrations of contaminants. augustmack.com

Nanoremediation: The use of nanoscale reactive particles, such as nanoscale zero-valent iron (nZVI), offers a large surface area for reaction and can be more effective at reaching and degrading contaminants in the subsurface. epa.gov

Ex-Situ Technologies:

Excavation and Disposal: The physical removal of contaminated soil and its disposal in a licensed landfill is a straightforward but often costly approach. augustmack.com

Biopiles: Excavated soil is placed in a lined and contained area where moisture, nutrients, and oxygen are controlled to enhance microbial degradation. fao.org

Soil Washing: This technology uses water and sometimes chemical additives to scrub contaminants from excavated soil.

| Technology | Description | Target Contaminants |

| Enhanced In-Situ Bioremediation | Stimulation of microbial degradation in place. | Chlorinated solvents, other biodegradable organics |

| In-Situ Chemical Reduction | Injection of chemical reductants for degradation. | Chlorinated solvents, some metals |

| In-Situ Chemical Oxidation | Injection of chemical oxidants for degradation. | Wide range of organic compounds |

| Thermal Remediation | Heating the subsurface to volatilize and destroy contaminants. | Volatile and semi-volatile organic compounds |

| Nanoremediation | Use of nanoscale reactive particles for degradation. | Chlorinated solvents, pesticides, some metals |

| Biopiles | Ex-situ treatment of excavated soil under controlled conditions. | Petroleum hydrocarbons, other biodegradable organics |

Field-Scale Implementation and Efficacy of Degradation Approaches for Related Compounds

Field-scale bioremediation projects for chlorinated solvents have been successfully implemented at numerous sites. clu-in.orgresearchgate.net These projects often involve the injection of electron donors to stimulate anaerobic reductive dechlorination. researchgate.net In many cases, bioaugmentation with cultures containing Dehalococcoides species is necessary to achieve complete dechlorination to ethene, especially when the degradation stalls at cis-1,2-dichloroethene (cDCE) or vinyl chloride (VC). frtr.govresearchgate.net

One case study at a former dry cleaning facility contaminated with PCE demonstrated that bioaugmentation with a culture containing Dehalococcoides led to the complete degradation of PCE under anaerobic conditions, with an 80% decrease in total chlorinated ethenes in the pilot study area. researchgate.net

The effectiveness of these field-scale applications depends on a thorough understanding of the site's hydrogeology and geochemistry. Factors such as pH, temperature, and the presence of competing electron acceptors can significantly impact the performance of bioremediation. frontiersin.org

Biotrickling filters have been used in pilot-scale studies for the degradation of gaseous 2-chlorotoluene (B165313) by Rhodococcus species, showing high elimination capacities. nih.gov This demonstrates the potential for bioremediation of chlorinated toluenes in different environmental media.

The development of hybrid bacterial strains has also shown promise. For example, in-vivo constructed hybrid Pseudomonas strains have demonstrated the ability to degrade 3-chloro-, 4-chloro-, and 3,5-dichlorotoluene. nih.gov These findings suggest that similar strategies could be developed for more highly chlorinated toluenes like this compound.

Future Perspectives in 2,3,5,6 Tetrachlorotoluene Research

Identification of Novel Environmental Sources and Exposure Pathways

Future research will likely focus on identifying previously unknown sources and environmental pathways for 2,3,5,6-tetrachlorotoluene. While it is known to be a synthetic compound, its presence in the environment may not be fully documented. smolecule.com It is used as an intermediate in the synthesis of other chemicals, such as potential herbicides, dyes, and pharmaceuticals. ontosight.aiconsensus.app Industrial production involves the chlorination of toluene (B28343) or p-toluenesulfonyl chloride. consensus.app

Key research questions that need to be addressed include:

Industrial Byproducts: Investigating industrial processes where this compound might be an unintentional byproduct.

Environmental Transformation: Studying the degradation of other chlorinated substances that could potentially transform into this compound under specific environmental conditions.

Transport Mechanisms: Research into how this compound moves through different environmental compartments. Its use as a model compound in sorption and desorption studies for soil and other matrices is a foundational step in understanding its environmental fate and transport. smolecule.com

Identifying these sources and pathways is crucial for developing a complete conceptual site model (CSM) which links contaminant sources to potential receptors. epa.gov

Development of Advanced Methodologies for Risk Assessment and Mitigation

A significant area for future research is the enhancement of risk assessment and mitigation strategies for this compound. Current risk assessment frameworks, like those from the U.S. Environmental Protection Agency (EPA), use toxicological data to establish screening levels for various exposure pathways. epa.gov However, specific data for this compound may be limited, necessitating further research to refine these models.

Advanced methodologies that require development include:

Improved Analytical Techniques: Creating more sensitive and selective analytical methods for detecting and quantifying low concentrations of this compound in complex environmental samples. It currently serves as a reference standard for techniques like gas chromatography (GC) and mass spectrometry (MS). smolecule.com

Predictive Modeling: Enhancing computational models to better predict the compound's movement, persistence, and bioaccumulation potential in various ecosystems.

Bioremediation Strategies: Investigating and optimizing bioremediation techniques that could effectively degrade the compound in contaminated soil and water.

The table below outlines key components of a modern risk assessment framework that could be applied and refined for this compound.

| Assessment Component | Description | Future Research Focus for this compound |

|---|---|---|

| Hazard Identification | Determining if a chemical can cause adverse health effects. | Conducting detailed toxicological studies to identify specific health endpoints. |

| Exposure Assessment | Estimating the magnitude, frequency, and duration of human exposure. | Monitoring environmental media to quantify exposure levels in different populations. |

| Dose-Response Assessment | Characterizing the relationship between the dose and the incidence of adverse effects. | Establishing clear dose-response curves from experimental data. |

| Risk Characterization | Integrating the above information to estimate the probability of adverse effects. | Developing site-specific risk characterizations using refined models and data. www.gov.il |

Exploration of Structure-Activity Relationships for Targeted Synthesis and Application

Understanding the relationship between the molecular structure of this compound and its chemical activity is fundamental for future innovations. The specific arrangement of four chlorine atoms on the toluene ring dictates its properties, such as stability and lipophilicity. ontosight.ai

Future research in this area should explore:

Targeted Synthesis: The synthesis of this compound can be challenging. Direct chlorination of toluene often fails to produce the desired isomer, requiring a multi-step process involving the chlorination of p-toluenesulfonyl chloride followed by hydrolysis. consensus.app Further research could lead to more efficient and selective synthesis methods, potentially lowering the production of unwanted, highly chlorinated byproducts like pentachlorotoluene and hexachlorobenzene. consensus.app

Novel Applications: By modifying its structure, new compounds with desirable properties could be created. For example, its role as a starting material for a potent hormonic herbicide has been investigated. consensus.app Structure-activity relationship (SAR) models can help predict the properties of new derivatives for applications in agriculture or materials science. rivm.nloecd.org

Reaction Mechanisms: Detailed studies of its chemical reactions, such as nucleophilic aromatic substitution and oxidation of the methyl group, can provide insights for creating new chemical intermediates.

The properties of this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,4,5-tetrachloro-3-methylbenzene | nih.gov |

| Molecular Formula | C₇H₄Cl₄ | nih.gov |

| Molecular Weight | 229.9 g/mol | nih.gov |

| Primary Use in Research | Analytical reference standard, environmental model compound | smolecule.com |

Interdisciplinary Research on Ecological and Human Health Implications

A comprehensive understanding of the impact of this compound requires collaboration across multiple scientific disciplines. Chlorinated aromatic compounds are often persistent and can bioaccumulate, raising concerns about their long-term effects on ecosystems and human health. ontosight.ai The U.S. EPA has noted that chlorinated compounds can be harmful. ontosight.ai

Future interdisciplinary research should bring together chemists, toxicologists, ecologists, and public health researchers to:

Assess Ecological Impact: Conduct long-term studies on how this compound affects various organisms and ecosystem functions.

Investigate Human Health Effects: While some chlorinated toluenes are suspected of damaging fertility or the unborn child, specific research on the 2,3,5,6-isomer is needed to understand its potential health risks. rivm.nleuropa.eu

Develop Integrated Models: Create models that combine environmental fate data with toxicological information to provide a holistic view of the risks posed by the compound.

This collaborative approach is essential for generating the comprehensive data needed by regulatory agencies to establish effective guidelines and ensure the protection of both environmental and human health. epa.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.